molecular formula C13H11NO3 B1612790 5-(2-Methoxyphenyl)nicotinic acid CAS No. 893732-61-1

5-(2-Methoxyphenyl)nicotinic acid

Cat. No. B1612790
CAS RN: 893732-61-1
M. Wt: 229.23 g/mol
InChI Key: FHOPLKRRJJNPKZ-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .


Molecular Structure Analysis

The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .


Chemical Reactions Analysis

The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .

Scientific Research Applications

1. Treatment of High Blood Fat Levels Nicotinic acid, a derivative of which is “5-(2-Methoxyphenyl)nicotinic acid”, has been used for many years as a co-agent to reduce high levels of fats in the blood . It has a greater ability to raise the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

2. Treatment of Pneumonia and Kidney Diseases Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . This suggests that “5-(2-Methoxyphenyl)nicotinic acid” could potentially be used in these areas.

Potential Treatment for Alzheimer’s Disease

Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease . Given the structural similarity, “5-(2-Methoxyphenyl)nicotinic acid” might also have potential applications in this field.

Anti-Inflammatory and Analgesic Applications

2-substituted aryl derived from nicotinic acid, similar to “5-(2-Methoxyphenyl)nicotinic acid”, have shown anti-inflammatory and analgesic efficacy . This suggests that “5-(2-Methoxyphenyl)nicotinic acid” could potentially be used as an anti-inflammatory and analgesic agent.

Antimicrobial Activity

A compound similar to “5-(2-Methoxyphenyl)nicotinic acid”, namely 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was synthesized and showed antimicrobial action against all tested microbes except Candidas albicans isolate . This suggests that “5-(2-Methoxyphenyl)nicotinic acid” might also have antimicrobial properties.

6. Potential Use in the Treatment of Dyslipidemia and Prevention of Cardiovascular Illnesses Novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, could potentially be inserted as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses . Given that “5-(2-Methoxyphenyl)nicotinic acid” is a derivative of nicotinic acid, it could potentially be used in this context.

Mechanism of Action

Target of Action

5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .

Mode of Action

This interaction could result in the disruption of bacterial cell functions, leading to their death

Biochemical Pathways

This interference could disrupt the normal functioning of the bacteria, leading to their death

Result of Action

The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .

properties

IUPAC Name

5-(2-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOPLKRRJJNPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602380
Record name 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893732-61-1
Record name 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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